ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyrrolidinone moiety, and an ethoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a dioxopyrrolidinone derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial production to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate can be compared with similar compounds such as:
Ethyl 1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate: Similar structure but with a methyl group instead of an ethoxy group.
Ethyl 5-(4-ethoxyphenyl)-1,3-oxazole-4-carboxylate: Contains an oxazole ring instead of a piperidine ring.
Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: Features a triazole-pyrimidine hybrid structure.
Properties
IUPAC Name |
ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-3-26-16-7-5-15(6-8-16)22-18(23)13-17(19(22)24)21-11-9-14(10-12-21)20(25)27-4-2/h5-8,14,17H,3-4,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOKQMIIBYNDPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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